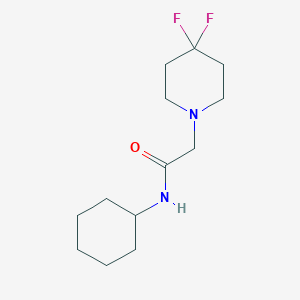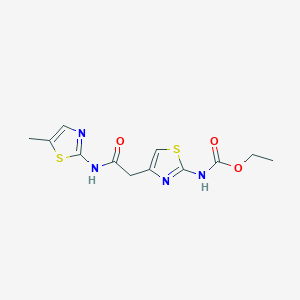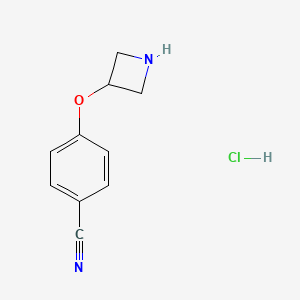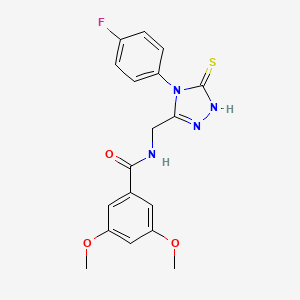![molecular formula C16H22N2O3S B2497456 N-isopentyl-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide CAS No. 898419-43-7](/img/structure/B2497456.png)
N-isopentyl-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide
Vue d'ensemble
Description
The compound belongs to a class of sulfonamide-based molecules, which have been extensively studied for their pharmacological potential across various therapeutic areas. Sulfonamides are known for their diverse biological activities, including antibacterial, anti-carbonic anhydrase, and antitumor properties. The specific chemical structure of N-isopentyl-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide suggests a complex synthesis pathway and significant biological activity potential.
Synthesis Analysis
The synthesis of related sulfonamide compounds typically involves multi-step chemical reactions that build up the molecule's complex structure. For example, the synthesis of 8-sulfonyl-1,3-dioxo-4-methyl-2,3-dihydro-1H-pyrrolo[3,4-c]quinolines demonstrates a method featuring key steps such as the Pfitzinger reaction and the formation of specific intermediates leading to sulfonyl propionates (Kravchenko et al., 2005). This approach may offer insights into the synthesis of N-isopentyl-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide, emphasizing the complexity and specificity of the chemical reactions involved.
Applications De Recherche Scientifique
Biological Activities of Sulfonamide-Based Hybrids
Sulfonamide hybrids have demonstrated a wide range of pharmacological properties due to their ability to incorporate various organic compounds, leading to considerable biological activities. These activities include antibacterial, anti-carbonic anhydrase, anti-obesity, diuretic, hypoglycemic, antithyroid, antitumor, and anti-neuropathic pain activities. The design of sulfonamide hybrids involves combining sulfonamide with pharmaceutically active scaffolds such as coumarin, indole, quinoline, and others, resulting in compounds with enhanced biological efficacy. This design principle aims to explore and exploit the synergistic effects of the hybrid structure to address complex biological targets (Ghomashi et al., 2022).
Antifungal and Antimicrobial Applications
Specific sulfonamide hybrids have been synthesized and shown remarkable antifungal activity. These compounds, containing pyrroles and pyrrolo[2,3-d]pyrimidines, have been compared against standard fungicides like mycostatine, demonstrating significant antifungal properties. This indicates potential applications of these compounds in developing new antifungal therapies (El-Gaby et al., 2002).
Anticancer Applications
The anticancer potential of sulfonamide-based hybrids, specifically those incorporating quinoline derivatives, has been extensively studied. These compounds have shown substantial antitumor activity both in vitro and in vivo. The underlying mechanisms for their anticancer activity include the inhibition of carbonic anhydrase isozymes, which play a critical role in tumor growth and metastasis. Synthesis of novel quinoline derivatives bearing a sulfonamide moiety has led to compounds with significant cytotoxic activities against cancer cell lines, such as the breast cancer cell line MCF7, suggesting their promise as anticancer agents (Ghorab et al., 2010).
Anti-Inflammatory Applications
Sulfonamide and sulphonyl ester derivatives of quinolines have been synthesized and evaluated for their anti-inflammatory potential. These compounds exhibit anti-inflammatory activity by inhibiting reactive oxygen species (ROS) produced from phagocytes in human whole blood. This suggests that sulfonamide-based compounds could serve as non-acidic, non-steroidal, anti-inflammatory agents, providing an alternative to conventional NSAIDs (Bano et al., 2020).
Propriétés
IUPAC Name |
N-(3-methylbutyl)-11-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-triene-6-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O3S/c1-11(2)5-7-17-22(20,21)14-9-12-3-4-15(19)18-8-6-13(10-14)16(12)18/h9-11,17H,3-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFRSOTFRTCQFIY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCNS(=O)(=O)C1=CC2=C3C(=C1)CCN3C(=O)CC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801321108 | |
| Record name | N-(3-methylbutyl)-11-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-triene-6-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801321108 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
46 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49677687 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N-isopentyl-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide | |
CAS RN |
898419-43-7 | |
| Record name | N-(3-methylbutyl)-11-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-triene-6-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801321108 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N,N,2-trimethyl-2-[[(E)-2-phenylethenyl]sulfonylamino]propanamide](/img/structure/B2497375.png)
![N-Methyl-N-[2-[(2S,5R)-5-methyl-2-phenylmorpholin-4-yl]-2-oxoethyl]prop-2-enamide](/img/structure/B2497376.png)
![N-(2-cyanophenyl)-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-morpholin-4-ylethyl]ethanediamide](/img/structure/B2497377.png)
![2-[(3-Chloro-2-methylphenyl)amino]-5-nitrobenzonitrile](/img/structure/B2497379.png)

![3-Fluoro-6-(methoxycarbonyl)imidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B2497383.png)

![3-[(4-Chlorophenyl)methylsulfanylmethyl]-5-[(4-nitrophenyl)methylsulfanyl]-4-phenyl-1,2,4-triazole](/img/structure/B2497386.png)


![N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2497391.png)

